Ternaphthalene

Descripción

Evolution of Polycyclic Aromatic Hydrocarbon (PAH) Research in Advanced Chemistry

PAH research has evolved from primarily focusing on their formation in high-temperature combustion processes to investigating their potential formation in ultra-cold conditions, such as interstellar space, challenging conventional wisdom. hawaii.edu Understanding PAH formation mechanisms is crucial for both astrobiological evolution theories and for developing strategies to reduce toxic byproducts of hydrocarbon combustion. hawaii.edu Advanced analytical methods like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are now routinely used for identifying and quantifying PAHs in complex samples. mdpi.com

Positioning of Oligonaphthalenes within Contemporary Organic Materials Science

Oligonaphthalenes, as a subclass of PAHs, occupy a notable position in contemporary organic materials science. Their extended π-conjugation systems make them promising candidates for applications in organic electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.netgoogle.comnih.govrsc.orgossila.com Research in this area involves the design and synthesis of oligonaphthalenes with tailored electronic and structural properties through strategic linking and substitution patterns. rsc.orgresearchgate.netscilit.com Oligomers offer advantages over polymers in certain applications due to their well-defined structures, easier purification, and lack of defects. mdpi.com

Significance of Ternaphthalene Architectures in Fundamental and Applied Chemical Research

This compound architectures hold particular significance due to their rigid, rod-like structure and extended π-conjugation, which are beneficial for charge transport and optical properties. Different linkage positions between the naphthalene (B1677914) units can lead to linear or angular structures, each possessing distinct electronic properties. researchgate.net this compound derivatives serve as important building blocks in organic synthesis for creating complex molecules, including axially chiral compounds relevant to asymmetric catalysis and material science. researchgate.netnih.gov Beyond electronics, this compound and its derivatives are being explored for potential applications as polymer additives to enhance thermal and mechanical properties, and in medicinal chemistry for potential biological activities. ontosight.ai

Current Research Landscape and Key Challenges in this compound Science

Current research in this compound science spans synthesis, characterization, and application development. Challenges include the efficient synthesis of specific this compound isomers and derivatives, particularly those with multiple stereogenic axes, which remains elusive for some structural systems. researchgate.net Achieving high-quality crystals for detailed structural and property analysis can also be challenging. acs.orgnih.govresearchgate.net Understanding and controlling the solid-state packing and thin-film morphology of ternaphthalenes are crucial for optimizing their performance in organic electronic devices. acs.orgacs.org Furthermore, exploring the full scope of their potential biological activities and addressing environmental considerations related to their use as additives are ongoing areas of research. lookchem.com

Key Properties of 2,2′:6′,2″-Ternaphthalene (NNN)

| Property | Value/Description | Source(s) |

| Systematic Name | 2,2′:6′,2″-ternaphthalene | |

| Abbreviation | NNN | |

| Structure | Three linearly fused naphthalene units | |

| Appearance | Colorless product (recrystallized) | acs.org |

| CIE Coordinates | x = 0.18, y = 0.11 (Deep-blue emission) | |

| Crystal Structure | Monoclinic P2₁/a, Layered herringbone arrangement | acs.orgnih.govresearchgate.net |

| Molecular Tilt | ~23° from substrate normal (in thin films) | nih.gov |

| Thermal Stability | Stable up to 360 °C (for a peri-alkylated derivative) | researchgate.net |

| Phase Transition | ~600 K (Bulk simulations) | acs.orgnih.govresearchgate.net |

| Density (crystal) | 1.314 g/cm³ (simulated) | researchgate.net |

Note: Properties may vary depending on the specific this compound isomer or derivative.

Research findings highlight the potential of this compound in various fields. For example, 2,2′:6′,2″-ternaphthalene (NNN) has been identified as a novel blue-emitting material suitable for organic light-emitting diodes (OLEDs), exhibiting deep-blue emission with specific CIE coordinates. acs.orgnih.govresearchgate.net Its crystal structure shows a layered herringbone arrangement, enabling high crystallinity in thin films. nih.gov Molecular dynamics simulations indicate a solid-to-solid phase transition in bulk NNN at around 600 K, which is facilitated by the presence of a free surface. acs.orgnih.govresearchgate.net

This compound derivatives have also shown promise in organic electronics as organic semiconductors. google.com Studies on silicon-containing π-conjugated Schiff base oligomers with naphthalene or binaphthalene moieties in the backbone, which can be considered related to oligonaphthalenes, have demonstrated high thermal resistance (above 450 °C) and tunable optical properties with absorption and emission in the visible spectrum, including deep blue and blue emission. scilit.commdpi.com The electronic structure of these oligomers can be influenced by the linking positions and the presence of different cores. researchgate.netscilit.com

In the realm of synthesis, various approaches are being developed for ternaphthalenes and related structures. Suzuki cross-coupling procedures have been used to synthesize 2,2′:6′,2″-ternaphthalene (NNN). acs.org Regioselective synthesis of methylene-bridged naphthalene oligomers has also been reported. nih.gov The synthesis of axially chiral ternaphthalenes, important for asymmetric catalysis and material science, is an active area of research, with innovative methods emerging to address the challenges of controlling multiple stereogenic axes. researchgate.netnih.gov

The application of ternaphthalenes extends to materials science, where they can be used as building blocks for more complex structures like nanographenes. researchgate.net Peri-alkylated terrylenes and ternaphthalenes, for instance, are being explored as building blocks towards multi-edge nanographenes with potential applications in optoelectronics. researchgate.net

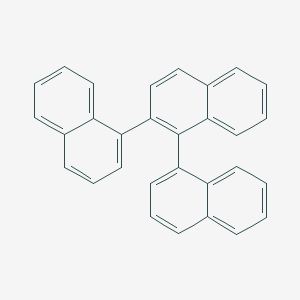

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C30H20 |

|---|---|

Peso molecular |

380.5 g/mol |

Nombre IUPAC |

1,2-dinaphthalen-1-ylnaphthalene |

InChI |

InChI=1S/C30H20/c1-4-14-24-21(9-1)12-7-17-27(24)29-20-19-23-11-3-6-16-26(23)30(29)28-18-8-13-22-10-2-5-15-25(22)28/h1-20H |

Clave InChI |

HKTXGANEFFVPKO-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=CC=C2C3=C(C4=CC=CC=C4C=C3)C5=CC=CC6=CC=CC=C65 |

Origen del producto |

United States |

Advanced Synthetic Methodologies for Ternaphthalene Architectures

Catalytic Cyclization Approaches for Fused Naphthalene (B1677914) Backbones

The construction of the fused naphthalene backbone, a core element of ternaphthalene structures, often relies on catalytic cyclization strategies. These methods aim to efficiently and selectively forge the necessary carbon-carbon bonds to form the polycyclic aromatic system.

Friedel-Crafts Alkylation Protocols and Mechanistic Insights

Friedel-Crafts alkylation reactions are fundamental tools in organic synthesis for the formation of carbon-carbon bonds to aromatic rings. In the context of constructing fused naphthalene backbones, catalytic Friedel-Crafts alkylation protocols are employed as a key step to form the cyclic structures. wikipedia.org The general mechanism of Friedel-Crafts alkylation involves the reaction of an alkyl halide or alkene with an aromatic hydrocarbon in the presence of a Lewis acid catalyst, such as AlCl₃ or FeCl₃. mt.combyjus.comunacademy.com

The mechanism typically proceeds through several steps. Initially, the Lewis acid catalyst interacts with the alkyl halide to generate a highly electrophilic carbocation or a polarized complex with significant positive charge on the carbon atom. mt.combyjus.compw.livenumberanalytics.com This electrophile then attacks the electron-rich aromatic ring, forming a cyclohexadienyl cation intermediate, also known as a sigma complex. byjus.compw.live This intermediate temporarily disrupts the aromaticity of the ring. byjus.com Finally, deprotonation of the cyclohexadienyl cation restores aromaticity to the ring and regenerates the Lewis acid catalyst, yielding the alkylated aromatic product. mt.combyjus.compw.live

A notable aspect of Friedel-Crafts alkylation is the potential for carbocation rearrangements, particularly with primary or secondary alkyl halides, which can lead to the formation of rearranged products. byjus.compw.live While primarily discussed for simpler systems, these mechanistic principles are relevant to the cyclization steps involved in building the fused rings of this compound. Some synthetic strategies for this compound derivatives utilize cyclization reactions, which can be related to intramolecular Friedel-Crafts processes, to form the fused aromatic system. wikipedia.org

Modern Coupling Reactions in Oligonaphthalene Synthesis

Modern coupling reactions, particularly transition-metal-catalyzed cross-coupling reactions, have revolutionized the synthesis of polycyclic aromatic hydrocarbons, including oligonaphthalenes and ternaphthalenes. These reactions offer powerful and selective methods for forming carbon-carbon bonds between pre-functionalized aromatic or heteroaromatic building blocks.

Suzuki-Miyaura cross-coupling is a widely utilized palladium-catalyzed reaction that couples aryl or vinyl halides/pseudohalides with organoboronic acids or esters under basic conditions. yonedalabs.comlibretexts.orgorganic-chemistry.org This reaction is characterized by its tolerance of a broad range of functional groups and relatively mild reaction conditions, making it suitable for the synthesis of complex molecular architectures like ternaphthalenes. yonedalabs.comsioc-journal.cn The generally accepted mechanism involves an oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the organoboron compound and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. yonedalabs.comlibretexts.orgsioc-journal.cnrsc.org

Another valuable cross-coupling method is the Kumada coupling, which involves the reaction of a Grignard reagent (organomagnesium compound) with an organic halide or pseudohalide, typically catalyzed by nickel or palladium complexes. wikipedia.orgnumberanalytics.comname-reaction.com This reaction is effective for forming carbon-carbon bonds between sp²-hybridized carbons, relevant for coupling naphthalene units. The mechanism also involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.orgnumberanalytics.comname-reaction.com

Beyond Suzuki-Miyaura and Kumada coupling, other modern coupling strategies, including copper-mediated reactions, have been explored for the synthesis of optically active oligonaphthalenes. mt.com The choice of catalyst, ligands, and reaction conditions is crucial for controlling the efficiency, regioselectivity, and stereoselectivity of these coupling reactions in the synthesis of complex this compound architectures. For instance, the synthesis of a specific this compound derivative, 4,4'',5,5''-tetradodecyl-1,1':5',1''-ternaphthalene, has been reported utilizing coupling reactions with a Pd(dppf)Cl₂ catalyst, SPhos ligand, and K₃PO₄ base. nih.gov

| Coupling Reaction | Catalyst Type (Typical) | Coupling Partners | Key Mechanistic Steps | Relevance to this compound Synthesis |

| Suzuki-Miyaura | Palladium | Organoboronic acids/esters + Aryl halides/pseudohalides | Oxidative Addition, Transmetalation, Reductive Elimination | Formation of C-C bonds between naphthalene units. yonedalabs.comorganic-chemistry.org |

| Kumada | Nickel or Palladium | Grignard reagents + Aryl/Vinyl halides/pseudohalides | Oxidative Addition, Transmetalation, Reductive Elimination | Formation of C-C bonds between naphthalene units. wikipedia.orgnumberanalytics.comname-reaction.com |

| Copper-Mediated Coupling | Copper | Various (depending on specific reaction) | Varied (e.g., Ullmann-type) | Synthesis of optically active oligonaphthalenes. mt.com |

Enantioselective Synthesis and Chiral this compound Scaffolds

The synthesis of chiral this compound scaffolds, particularly those exhibiting axial chirality, has gained significant attention due to their potential applications in asymmetric catalysis and advanced materials. Achieving high enantiocontrol in the construction of these complex structures remains a challenging area of research.

Development of Stereoselective Construction Strategies

The development of stereoselective strategies for synthesizing chiral ternaphthalenes focuses on controlling the formation of stereogenic elements, such as chiral axes, during the synthetic process. Various approaches have been explored to achieve high enantioselectivity.

One strategy involves the use of asymmetric catalysis, where chiral catalysts are employed to direct the formation of one enantiomer over the other. rsc.org This can involve chiral metal complexes or organocatalysts. For example, highly enantioselective palladium-catalyzed Suzuki-Miyaura cross-coupling reactions utilizing bulky chiral N-heterocyclic carbene (NHC) ligands have been successfully applied to the synthesis of atropisomeric ternaphthalenes. yonedalabs.comnrochemistry.com

Another approach involves sequential reactions that build the this compound core while establishing stereocontrol. A method for synthesizing triaxially chiral polysubstituted naphthalene scaffolds involves a sequential Ni(II)-catalyzed Diels-Alder reaction of isobenzofurans and a TfOH-promoted dehydrative aromatization reaction. pw.live This strategy allows for the assembly of multiple stereogenic axes within the naphthalene framework.

Other stereoselective construction strategies include asymmetric synthesis via ester-mediated nucleophilic aromatic substitution reactions numberanalytics.com and catalyst-controlled stereodivergent synthesis numberanalytics.com. The selective preparation of optically pure this compound isomers, such as (R,R)-1,1':5',1"-Ternaphthalene, has also been achieved through addition-cyclization reactions. libretexts.org

These diverse strategies highlight the ongoing efforts to develop efficient and selective methods for constructing the chiral scaffolds of ternaphthalenes, paving the way for their application in various fields.

Innovative Methodologies for Enantiocontrol in Multi-Axial Chirality

Ternaphthalenes can possess multiple stereogenic axes, leading to complex multi-axial chirality. Achieving high enantiocontrol in the synthesis of such systems is particularly challenging due to the need to control the relative orientation of multiple chiral elements. byjus.compw.live Innovative methodologies are continuously being developed to address this complexity.

One area of innovation lies in the design of highly effective chiral catalysts capable of inducing high enantioselectivity in reactions that form multiple chiral axes simultaneously or sequentially. The use of specific chiral ligands in transition-metal catalysis is crucial for creating the chiral environment necessary for enantiocontrol. pw.liveyonedalabs.comnrochemistry.com

Novel reaction sequences that combine different types of transformations can also enable the construction of multi-axial chirality with high enantiocontrol. The sequential Diels-Alder reaction and dehydrative aromatization mentioned earlier is an example of such a strategy for accessing triaxially chiral naphthalene systems. pw.live

Furthermore, strategies involving the conversion of central chirality to axial chirality upon oxidative aromatization have emerged as powerful methods for the enantioselective synthesis of atropisomers, which can be relevant to the formation of chiral ternaphthalenes. mdpi.com These innovative methodologies push the boundaries of asymmetric synthesis, enabling access to complex this compound architectures with precise control over their stereochemistry.

Asymmetric Catalysis Applications of Chiral Ternaphthalenes

Chiral ternaphthalenes and related axially chiral compounds are valuable in asymmetric catalysis, serving as chiral ligands or organocatalysts to induce enantioselectivity in various chemical transformations. wikipedia.orgpw.liversc.orgacs.org Their rigid structures and tunable electronic and steric properties make them effective in creating chiral environments that favor the formation of specific enantiomers.

Axially chiral biaryl compounds, including ternaphthalenes, are ubiquitous scaffolds in the design of chiral ligands for transition-metal-catalyzed asymmetric reactions, such as asymmetric cross-coupling reactions. pw.liveyonedalabs.comnrochemistry.com For instance, chiral NHC ligands have been successfully employed in palladium-catalyzed Suzuki-Miyaura coupling for the enantioselective synthesis of atropisomeric biaryls and ternaphthalenes, highlighting the utility of these chiral scaffolds in catalysis. yonedalabs.comnrochemistry.com

Beyond their role as ligands, chiral ternaphthalenes or molecules derived from them can also function as organocatalysts. The transformation of synthetic products into chiral phosphine (B1218219) ligands and chiral thioureas for use in asymmetric catalysis demonstrates the potential of this compound-based structures in this field. pw.liversc.orgrsc.org These applications underscore the importance of developing efficient synthetic routes to chiral ternaphthalenes to unlock their full potential in asymmetric synthesis.

| Application Area | Role of Chiral Ternaphthalenes/Scaffolds | Examples/Mechanisms |

| Asymmetric Catalysis | Chiral Ligands | Used in transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling) to induce enantioselectivity. pw.liveyonedalabs.comnrochemistry.com |

| Asymmetric Catalysis | Organocatalysts | Can function as catalysts themselves or be transformed into organocatalysts like chiral thioureas. pw.liversc.org |

Modular and Stepwise Synthetic Protocols for this compound Assembly

Modular and stepwise synthetic protocols are crucial for the controlled assembly of complex polycyclic aromatic hydrocarbons like this compound. These approaches allow for the systematic construction of the molecular backbone, often through coupling reactions between well-defined building blocks. A stepwise protocol for synthesizing this compound involves initial cyclization reactions, followed by purification and final characterization.

One common strategy for constructing the this compound core involves coupling reactions. For instance, a triflic anhydride-mediated synthesis of a substituted this compound derivative, 4,4',5,5'-tetradodecyl-[1,1':5',1''-ternaphthalene]-2',6'-diyl, has been reported with a high yield of 88.57%. Another documented approach for this compound precursor construction, particularly in the synthesis of terrylene chromophores, employs the Suzuki-Miyaura cross-coupling methodology between naphthalene boronic esters and bromo-naphthalene derivatives. rsc.org

Strategies for High Purity and Yield in Laboratory Settings

Achieving high purity and yield in this compound synthesis in laboratory settings is paramount for its application in demanding fields like organic electronics. A recommended stepwise protocol includes cyclization reactions, such as catalytic Friedel-Crafts alkylation, to form the fused aromatic backbone. Following the core formation, purification steps are essential. Column chromatography, typically using silica (B1680970) gel with a hexane/ethyl acetate (B1210297) gradient, is a common technique for isolating intermediates and the final product.

Final characterization using spectroscopic methods like NMR (¹H and ¹³C) and HPLC-MS is crucial to confirm purity (aiming for >98%) and structural integrity. Validation through comparison of spectral data with computational simulations, such as DFT-based NMR chemical shift predictions, can help resolve ambiguities.

The Suzuki cross-coupling procedure is also highlighted as a method to obtain this compound (NNN) in high yield by coupling 2 equivalents of 2-naphthaleneboronic acid with 1 equivalent of 2,6-dibromonaphthalene. acs.org, acs.org Although the final product obtained via this method can be highly insoluble in common solvents, recrystallization from solvents like 1,2,4-trichlorobenzene (B33124) can yield colorless platelets. acs.org, acs.org

Efficient Synthesis for Reducing Chemical Waste

Efficient synthetic methods that minimize chemical waste are increasingly important in chemical synthesis, aligning with green chemistry principles. syngeneintl.com, ijset.in While specific detailed studies on waste reduction solely focused on this compound synthesis are not extensively detailed in the provided results, general strategies in organic synthesis for reducing waste are applicable. These include optimizing reaction conditions to maximize yield and selectivity, thus reducing the need for extensive purification. chemxpert.com The use of catalytic methods, as seen in catalytic Friedel-Crafts alkylation and palladium-catalyzed cross-coupling reactions acs.org, acs.org, is a key strategy to reduce stoichiometric reagents and byproducts.

Efficient synthesis also involves minimizing the number of synthetic steps and using environmentally benign solvents where possible. syngeneintl.com, ijset.in Techniques like telescoping reaction steps and utilizing process analytical technology (PAT) can also improve process understanding and quality while minimizing failures and waste. syngeneintl.com Recycling and reusing spent solvents is another significant approach to reduce hazardous waste generation. syngeneintl.com

Regioselective Functionalization and Derivatization during Synthesis

Regioselective functionalization and derivatization during this compound synthesis are critical for tailoring its properties for specific applications. The ability to selectively introduce functional groups at desired positions on the this compound core allows for fine-tuning its electronic, optical, and structural characteristics.

While the provided search results discuss regioselective functionalization of naphthalene derivatives in general anr.fr, researchgate.net, nih.gov, and the synthesis of axially chiral ternaphthalenes , researchgate.net, acs.org, specific details on regioselective functionalization directly on the this compound backbone during its synthesis are less prominent. However, the synthesis of axially chiral ternaphthalenes implies control over the stereochemistry and substitution patterns during the coupling or cyclization steps. , researchgate.net, acs.org Innovative methodologies have been developed for the enantioselective synthesis of axially chiral ternaphthalenes, showcasing their potential in asymmetric catalysis and material science applications while also minimizing waste.

Generally, regioselective functionalization of naphthalenes can be achieved through directed C-H activation strategies using metal catalysis researchgate.net, nih.gov. For example, palladium catalysis has been used for regioselective halogenation of naphthaldehydes at position 2 or 8, and mechanistic studies, including DFT calculations, have been performed to understand the regioselectivity. anr.fr These methods, while demonstrated on naphthalene, suggest potential avenues for achieving regioselectivity in the synthesis or post-synthetic modification of this compound.

Synthetic Pathways to Fused Oligomers: this compound as a Precursor to Terrylenes and Nanographenes

This compound serves as a key precursor in the synthesis of larger fused polycyclic aromatic hydrocarbons, particularly terrylenes and nanographenes. Terrylene, defined as a fully connected this compound oligomer via naphthalene's peri-positions, is a prominent example. researchgate.net, researchgate.net, nih.gov, nih.gov

Synthetic routes to terrylene chromophores often involve the construction of a this compound precursor, frequently utilizing methodologies like Suzuki-Miyaura cross-coupling. rsc.org Subsequent steps typically involve cyclodehydrogenation reactions, such as the Scholl-type reaction, to achieve the ring fusion necessary to form the extended π-conjugated system of terrylene. rsc.org, researchgate.net, rsc.org, nih.gov For instance, oxidative cyclodehydrogenation of a 3-(1-naphthyl)perylene precursor, which can be synthesized by palladium-catalyzed cross-coupling, can selectively afford terrylene. rsc.org FeCl₃-mediated Scholl reaction has also been used for the cyclodehydrogenation of a this compound derivative to yield peri-dodecyl terrylene. nih.gov

This compound building blocks are also being explored in the synthesis of multi-edge nanographenes. researchgate.net, nih.gov Novel synthetic pathways are being developed to enhance the solubility of terrylene derivatives and facilitate extensions at the bay-positions, opening new avenues for developing solution-processable nanographenes. researchgate.net, nih.gov The synthesis of nanographenes often involves oxidative cyclodehydrogenation of suitable precursors. researchgate.net, mdpi.com, researchgate.net, nih.gov While this compound itself might be a building block, larger molecular precursors incorporating this compound-like structures are subjected to cyclization reactions to form the extended graphene-like lattices of nanographenes. researchgate.net, mdpi.com, nih.gov

Novel Building Blocks and Intermediate Design in this compound Synthesis

The design and synthesis of novel building blocks and intermediates are crucial for developing more efficient, selective, and versatile synthetic routes to this compound and its derivatives. The modular nature of many this compound syntheses allows for the incorporation of functionalized naphthalene or binaphthalene units as building blocks.

Examples of building blocks mentioned in the context of related syntheses include naphthalene boronic esters and bromo-naphthalene derivatives used in Suzuki-Miyaura coupling for this compound precursor construction. rsc.org The synthesis of peri-alkylated terrylenes and ternaphthalenes as building blocks towards multi-edge nanographenes highlights the design of precursors with specific substituents (e.g., dodecyl groups) to enhance solubility and facilitate further extensions. researchgate.net, nih.gov

Intermediate design focuses on creating molecules that can undergo efficient subsequent reactions to form the desired this compound core or functionalized derivatives. The stepwise protocols involving cyclization and coupling reactions inherently rely on the design of reactive intermediates. For example, diaryl magnesium alkoxide reagents and configurationally stable binaphthalene derivatives have been used as building blocks and intermediates in the synthesis of atropisomeric multiaxis systems, including this compound derivatives. acs.org The design of intermediates that allow for regioselective functionalization through directed C-H activation is also an active area of research in naphthalene chemistry, which can potentially be extended to this compound synthesis. anr.fr, researchgate.net, nih.gov

Novel building blocks can also include those designed for the enantioselective synthesis of chiral ternaphthalenes, such as 1,3-biarylisobenzofurans and β-aryl-substituted α,β-unsaturated N-acyl pyrazoles used as modular reaction partners in sequential Diels-Alder and dehydrative aromatization reactions. researchgate.net

Frontiers in Spectroscopic Characterization and Structural Elucidation of Ternaphthalene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. libretexts.org For Ternaphthalene, NMR spectroscopy plays a vital role in confirming the connectivity of the three naphthalene (B1677914) units and assigning the specific positions of atoms within the molecule. Analysis of chemical shifts, splitting patterns, and integration of signals in ¹H NMR spectra provides information about the different types of protons and their neighboring environments. Similarly, ¹³C NMR spectroscopy reveals the distinct carbon environments within the this compound structure. Comparing experimental NMR data with computationally simulated spectra (e.g., using Density Functional Theory (DFT)) can help resolve ambiguities and validate structural assignments.

Correlation of NMR Data with Molecular Aggregation Phenomena

The behavior of molecules in solution, including their tendency to aggregate, can influence NMR spectra. Changes in chemical shifts, signal broadening, and altered relaxation times observed in concentration- or temperature-dependent NMR experiments can provide insights into molecular aggregation phenomena. researchgate.netuni-ulm.de For compounds like this compound with extended π-systems, π-π interactions can lead to aggregation in solution. researchgate.net While specific detailed NMR data correlating directly with this compound's aggregation phenomena were not extensively detailed in the search results, the principle of using temperature-dependent NMR to study aggregation in π-conjugated systems is established. researchgate.netuni-ulm.de Such studies could reveal how the rigid, linear structure of this compound influences its self-assembly in various solvents.

Mass Spectrometry (MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity Assessment and Structural Confirmation

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. vanderbilt.edu HPLC-MS couples the separation power of High-Performance Liquid Chromatography (HPLC) with the detection capabilities of MS. measurlabs.comwikipedia.org This hyphenated technique is particularly valuable for assessing the purity of this compound and confirming its structural integrity, especially after synthesis. americanpharmaceuticalreview.com

HPLC separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase. measurlabs.comalfa-chemistry.com The separated components then enter the mass spectrometer, where they are ionized and detected based on their m/z ratios. measurlabs.com This allows for the identification of the target compound (this compound) and the detection and identification of any impurities present in the sample. americanpharmaceuticalreview.com High-resolution MS can provide accurate mass measurements, which are crucial for determining the elemental composition of the molecular ion and fragment ions, further aiding in structural confirmation and the identification of unknown impurities. americanpharmaceuticalreview.com

HPLC-MS is considered a robust technique for quantifying compounds and is widely used in various fields, including chemical analysis and drug development, due to its sensitivity and selectivity. measurlabs.comwikipedia.org

X-ray Diffraction Techniques for Solid-State Structural Analysis

X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms within crystalline solids. wikipedia.orguol.de For this compound, these methods provide critical information about its crystal structure, molecular packing, and the arrangement of molecules in thin films.

Single-Crystal X-ray Crystallography of this compound

Single-crystal X-ray crystallography is the most definitive method for determining the atomic and molecular structure of a crystalline compound. wikipedia.orguol.de It involves obtaining a high-quality single crystal of the material, exposing it to a monochromatic X-ray beam, and measuring the angles and intensities of the diffracted X-rays. wikipedia.org Analysis of the diffraction pattern allows for the determination of the unit cell dimensions, space group, and the precise positions of all atoms within the unit cell. wikipedia.orguol.de

While obtaining high-quality single crystals of organic molecules can sometimes be challenging, single-crystal X-ray crystallography of this compound has been reported. nih.gov These studies have shown that this compound can crystallize in a layered herringbone structure. researchgate.netresearchgate.net The crystal structure reveals how the individual this compound molecules pack together in the solid state, including their orientation and the distances between molecules. nih.gov

Thin-Film Crystal Structure Determination Methods

For materials intended for applications in organic electronics, understanding the crystal structure in thin-film form is particularly important, as the performance of devices is highly dependent on the molecular packing and morphology of the active layer. researchgate.netnih.gov Determining the crystal structure of organic thin films can be more challenging than for bulk single crystals due to factors such as preferred orientation (fiber texture) and the presence of different polymorphs depending on the substrate and deposition conditions. researchgate.netresearchgate.netnih.gov

Methods combining specular X-ray diffraction and grazing incidence X-ray diffraction (GIXD) have been successfully applied to solve the crystal structure of this compound thin films grown on isotropic surfaces like thermally oxidized silicon. researchgate.netresearchgate.net Specular X-ray diffraction provides information about the out-of-plane structure, while GIXD is sensitive to the in-plane arrangement of molecules. nih.govresearchgate.netresearchgate.net By analyzing the Bragg peak patterns from these techniques, the unit cell of the thin-film phase can be indexed, and the structure can be solved using experimental intensities, often employing direct space methods with rigid-body refinement. researchgate.netresearchgate.net This approach has confirmed that this compound crystallizes in a layered herringbone structure in thin films, with molecules tilted relative to the substrate surface. nih.govresearchgate.netresearchgate.net

Investigation of Molecular Packing and Interlayer Distances

X-ray diffraction techniques provide detailed information about how this compound molecules are arranged within the crystal lattice. This includes the molecular packing motif and the distances between layers of molecules. The layered herringbone structure observed for this compound involves molecules arranged in layers with a characteristic herringbone pattern within each layer. researchgate.netresearchgate.net The long axes of the molecules are typically tilted with respect to the layer normal or substrate surface. nih.govacs.org

Studies on this compound thin films have investigated the molecular packing and interlayer distances. The crystal structure solved for thin films on silicon oxide substrates revealed a monoclinic unit cell with specific lattice constants. researchgate.net The arrangement involves molecules tilted at approximately 23° from the substrate normal. nih.gov The interlayer distances, corresponding to the spacing between these molecular layers, are a critical parameter influencing charge transport properties in organic electronic devices. dokumen.pub While specific numerical values for interlayer distances in this compound were mentioned in the context of other similar compounds in the search results researchgate.netdokumen.pubacs.org, the structural solution for this compound thin films provides the basis for determining these distances based on the unit cell parameters. nih.govresearchgate.net Investigations have also shown that different polymorphs with potentially different molecular packing and interlayer distances can form depending on the film thickness and substrate. researchgate.netnih.gov

Optical Spectroscopy for Electronic and Photophysical Research

Optical spectroscopy techniques are indispensable tools for investigating the electronic structure, excited states, and photophysical processes of organic compounds like this compound. These methods provide crucial insights into how this compound interacts with light, which is fundamental to understanding its potential applications in organic electronics and photonics, particularly as a blue-emitting material .

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) absorption spectroscopy is widely employed to probe the electronic transitions within a molecule. For polycyclic aromatic hydrocarbons (PAHs) such as this compound, UV-Vis spectra reveal absorption bands corresponding to π-π* electronic transitions, which are characteristic of their extended conjugated systems. The position and intensity of these bands provide information about the molecular orbital energy levels and the extent of electron delocalization. While specific UV-Vis absorption data directly for this compound (2,2':6',2''-ternaphthalene) are not extensively detailed in the provided sources, studies on related naphthalene derivatives and oligomers demonstrate the utility of this technique in understanding their electronic structure ulb.ac.beomlc.orgdocbrown.info. For instance, naphthalene itself exhibits absorption maxima in the UV region omlc.orgdocbrown.inforesearchgate.net. The extended conjugation in this compound, compared to naphthalene, would be expected to result in a red-shift of the absorption bands to longer wavelengths. UV-Vis spectroscopy can also be used to monitor changes in electronic structure upon chemical modification or in different environments ulb.ac.be.

Fluorescence and Luminescence Spectroscopic Studies

Fluorescence and luminescence spectroscopy are critical for evaluating the emissive properties of this compound. This compound, specifically 2,2':6',2''-ternaphthalene (NNN), has been identified as a promising blue-emitting material, particularly for organic light-emitting diodes (OLEDs) . Its emission characteristics are described by CIE coordinates of x = 0.18 and y = 0.11, indicative of deep-blue emission . Fluorescence spectroscopy involves exciting the molecule at a specific wavelength and measuring the emitted light spectrum. The fluorescence spectrum provides information about the energy of the emitted photons, the vibrational fine structure, and the purity of the emission. Studies on related peri-alkylated terrylenes and ternaphthalenes have utilized fluorescence spectroscopy to characterize their photophysical properties researchgate.net. Polarization-resolved fluorescence spectroscopy has also been applied to study the optical anisotropy of this compound nanofibers, indicating the alignment of molecules within these structures acs.org.

Transient Absorption Spectroscopy and Exciton (B1674681) Dynamics

Transient absorption (TA) spectroscopy is a powerful pump-probe technique used to study short-lived excited states, such as singlet and triplet excitons, and their dynamics edinst.com. In the context of this compound and similar conjugated systems, TA spectroscopy can provide insights into the processes of exciton formation, migration, relaxation, and decay. This technique is particularly relevant for understanding the photophysical mechanisms in materials intended for optoelectronic applications. Research on related multi-chromophore assemblies, including naphthalene dimers, has employed transient absorption spectroscopy to investigate triplet state properties and the interplay between localized and delocalized triplet excited states rsc.org. The transient absorption spectra can reveal distinct signatures of different excited species, and their temporal evolution provides information about their lifetimes and interconversion pathways edinst.comresearchgate.net. Studies involving peri-alkylated terrylenes and ternaphthalenes have included transient absorption spectroscopy as part of their spectroscopic characterization to understand photophysics researchgate.netnih.gov.

Vibrational Spectroscopy for Molecular Fingerprinting and Dynamics

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the vibrational modes of a molecule. These modes are highly sensitive to the molecular structure, bonding, and local environment, making vibrational spectroscopy valuable for molecular fingerprinting, structural elucidation, and studying molecular dynamics.

Advanced Raman and IR Techniques (SERS, QCL-IR, O-PTIR, AFM-IR) in this compound Research

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, provides valuable information about the molecular structure and bonding within a compound. For polycyclic aromatic hydrocarbons like this compound, these techniques can probe the characteristic C-C and C-H vibrations, offering insights into the aromatic framework and its substituents. While standard Raman and IR spectroscopy provide bulk information, advanced techniques offer enhanced sensitivity, spatial resolution, or unique contrast mechanisms beneficial for studying this compound, particularly in thin films, aggregates, or complex matrices.

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that utilizes the enhancement of Raman scattering by molecules adsorbed on or near plasmonically active metal surfaces, typically nanostructures of gold, silver, or copper. nih.gov SERS can provide significantly enhanced signals, enabling the detection and characterization of molecules at very low concentrations or providing surface-specific information. While direct studies applying SERS specifically to this compound were not found in the reviewed literature, SERS has been successfully applied to study related naphthalene derivatives and other PAHs, demonstrating its potential for sensitive detection and vibrational analysis of such aromatic systems. nih.gov The strong π-system of this compound could interact with plasmonic surfaces, potentially yielding significant signal enhancement, making SERS a valuable tool for studying this compound adsorption, thin film morphology, and interactions with substrates at the nanoscale.

Quantum Cascade Laser-based Infrared (QCL-IR) Spectroscopy utilizes tunable quantum cascade lasers as brilliant mid-IR light sources, offering advantages such as high spectral power density, narrow linewidth, and fast tuning speeds compared to traditional thermal sources used in FTIR. QCL-IR spectroscopy is particularly beneficial for high-speed, high-sensitivity measurements and has enabled advancements in IR microscopy and imaging with improved spatial resolution. Although specific applications of QCL-IR to this compound were not identified in the search results, this technique holds promise for rapid and detailed IR spectroscopic imaging of this compound samples, such as thin films used in organic electronic devices. wikipedia.org Its capabilities could be leveraged to study the distribution and local environment of this compound in blended materials or on surfaces with enhanced speed and signal-to-noise ratio.

Optical Photothermal IR (O-PTIR) Spectroscopy is a near-field technique that overcomes the diffraction limit of traditional IR microscopy, achieving sub-micron spatial resolution. O-PTIR works by measuring the photothermal expansion of a sample induced by absorption of a tunable mid-IR QCL laser, detected by a visible probe laser. This technique allows for IR spectroscopy and imaging with spatial resolution below 1 µm, making it suitable for analyzing heterogeneous samples and small domains. The ability to obtain IR spectra with high spatial resolution makes O-PTIR potentially useful for investigating the structural homogeneity, polymorphism, and molecular orientation of this compound in microscopic crystals or thin film structures. While no specific studies on this compound using O-PTIR were found, its application to organic materials and its high spatial resolution make it a relevant technique for detailed structural analysis at the micro- and nanoscale.

Atomic Force Microscopy-Infrared (AFM-IR) Spectroscopy combines the nanoscale topographic imaging capabilities of Atomic Force Microscopy with the chemical identification power of IR spectroscopy. AFM-IR operates by detecting the photothermal expansion of a sample at the nanoscale when it absorbs IR radiation, using the AFM cantilever as a sensitive detector. This technique provides IR spectra with nanoscale spatial resolution, typically below 10 nm, allowing for chemical analysis of very small features and surfaces. For this compound, AFM-IR could provide unprecedented detail on the local structure and chemical composition of self-assembled fibers or thin film morphologies. It could be used to study variations in molecular packing, identify different polymorphs if present, or investigate surface reconstructions at the nanoscale. Although specific research on this compound using AFM-IR was not found in the provided results, the technique is well-suited for nanoscale spectroscopic characterization of organic molecular materials.

Circular Dichroism (CD) Spectroscopy for Supramolecular Chirality and Long-Range Interactions

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules and their interactions. It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry, conformation, and aggregation state of chiral compounds. For this compound derivatives that possess chirality, CD spectroscopy is a key tool for their characterization and for understanding supramolecular phenomena.

Research on chiral ternaphthalenes, particularly axially chiral derivatives, has utilized CD spectroscopy to investigate their stereochemical properties and chiroptical switches. Studies have demonstrated the enantioselective synthesis of axially chiral ternaphthalenes and explored the switching between different atropisomeric states, accompanied by electronic circular dichroism signal reversal. This highlights the sensitivity of CD spectroscopy to the specific chiral arrangement in these molecules.

Furthermore, CD spectroscopy has been employed to study the relationship between molecular chirality and electron transport phenomena, such as the chiral-induced spin selectivity (CISS) effect. A study on thiol-functionalized enantiopure this compound (TERNAP) compared its spin-dependent conduction and CD spectra with those of binaphthalene (BINAP). The research found that while TERNAP exhibited a similar spin polarization to BINAP (around 50%), its first Compton peak in the CD spectrum was almost twice as intense as that of BINAP. This finding suggested that the CISS effect is proportional to the transition dipole moment in chiral molecules, specifically correlating with the anisotropy (or dissymmetry) factor (g_abs), which is proportional to the magnetic transition dipole moment. This demonstrates the utility of CD spectroscopy in providing insights into the fundamental properties underlying chiral-induced spin selectivity in this compound derivatives.

CD spectra have also been used to explain chiral molecular recognition processes involving receptors with this compound backbones. Induced CD spectra exhibiting characteristic Cotton effects were observed in complexes formed between a chiral bis-crown receptor with a meso-ternaphthalene backbone and chiral ammonium (B1175870) ions. These induced CD signals provided evidence of chiral matching between the host and guest molecules and indicated conformational changes occurring during the recognition process.

The application of CD spectroscopy extends to investigating long-range interactions, such as exciton coupling, in oligonaphthalenes. Long-range exciton-coupled circular dichroism can be used to determine the absolute configuration of such extended π-systems. Given the linearly fused naphthalene units in this compound, studies of its CD spectra and those of its chiral oligomeric assemblies can provide valuable information about electronic coupling and the propagation of chirality across the conjugated system.

Theoretical and Computational Chemistry Approaches to Ternaphthalene Systems

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Structure

Density Functional Theory (DFT) and other quantum chemical methods are instrumental in understanding the electronic nature of ternaphthalene systems. These approaches allow for the detailed calculation of electronic distributions and energy levels, which are fundamental to the material's optical and electronic properties.

Prediction of Molecular Properties and Electronic Energy Levels

Quantum chemical calculations are used to predict key molecular properties of ternaphthalenes. For instance, DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that influences the electronic and optical properties of the material. For naphthalene (B1677914), the HOMO-LUMO gap has been calculated to be around 4.75 eV using a DFT/aug-cc-pVQZ basis set. samipubco.com Studies on oligoacenes, which are related to ternaphthalenes, have shown that as the number of fused rings increases, the HOMO-LUMO gap tends to decrease. hpstar.ac.cnacs.org This trend is important for tuning the electronic properties of these materials for specific applications.

Furthermore, these computational methods can predict other electronic properties such as electron affinity, ionization potential, and the distribution of electron density. researchgate.net For example, in crystalline naphthalene, it has been shown that intermolecular interactions influence the charge distribution, causing some carbon atoms to have a positive charge while others have an increased electron population compared to an isolated molecule. researchgate.net

Below is a table summarizing key electronic properties for related oligoacenes, which provides context for understanding this compound systems.

| Property | Naphthalene | Anthracene (B1667546) | Pentacene |

| HOMO-LUMO Gap (eV) | ~4.75 samipubco.com | Lower than Naphthalene hpstar.ac.cn | Lower than Anthracene hpstar.ac.cn |

| Crystal Structure | Monoclinic P21/a hpstar.ac.cn | Monoclinic researchgate.net | - |

| Electron Density | Influenced by intermolecular interactions researchgate.net | Influenced by intermolecular interactions researchgate.net | - |

Modeling of Conformations and Isomerization Barriers

The conformation of a this compound molecule, which describes the spatial arrangement of its naphthalene units, significantly impacts its properties. Computational models can predict the most stable conformations and the energy barriers associated with transitions between different isomers. The rotational barriers around the single bonds connecting the naphthalene units are of particular interest.

For related systems like m-terphenyl (B1677559), the barrier to internal rotation has been estimated to be between 3 and 6 kJ mol⁻¹. researchgate.net In more sterically hindered systems, such as a diphenylethyne derivative with bulky m-terphenyl moieties, the rotational barrier can be as high as 51 kJ mol⁻¹. oup.com DFT calculations have also been used to determine the racemization barrier of 1,1'-binaphthyl, which is a related binuclear aromatic compound, to be as high as 35 kcal mol⁻¹. researchgate.net These studies highlight the importance of steric hindrance in determining the conformational flexibility of polynuclear aromatic systems. The inclusion of dispersion corrections in DFT calculations is crucial for accurately predicting isomerization energies in large organic molecules. rsc.org

The following table provides examples of calculated rotational and isomerization barriers in related aromatic compounds.

| Compound/System | Type of Barrier | Calculated Barrier | Computational Method |

| m-Terphenyl | Internal Rotation | 3-6 kJ mol⁻¹ researchgate.net | AM1 |

| Diphenylethyne with m-Terphenyl Moieties | Rotation about Acetylenic Axis | 51 kJ mol⁻¹ oup.com | Dynamic NMR |

| 1,1'-Binaphthyl | Racemization | 35 kcal mol⁻¹ researchgate.net | DFT |

| Dihydropyridines (trans double bond) | Double Bond Rotation | 2.2-11.0 kcal mol⁻¹ nih.gov | MRMP2/MCSCF |

Molecular Dynamics (MD) Simulations for Thermal Behavior and Aggregation Phenomena

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. For ternaphthalenes, MD simulations provide valuable insights into their thermal properties and how individual molecules aggregate to form larger structures.

Classical molecular dynamics simulations have been employed to investigate the thermal behavior of 2,2′:6′,2″-ternaphthalene (NNN). acs.orgnih.govnih.govresearchgate.net These simulations have revealed a previously undiscovered crystal-to-crystal phase transition in the bulk material at approximately 600 K. nih.gov This transition is triggered by thermal motion and involves a reorientation of the molecules. nih.govresearchgate.net The presence of a surface can facilitate this transition, with a similar structural reconstruction occurring at a lower temperature of around 550 K in surface models. acs.orgnih.govresearchgate.net The (001) surfaces of NNN have been shown to be stable up to 400 K, which is an important factor for the durability of devices like OLEDs.

The table below summarizes some of the key findings from MD simulations on 2,2′:6′,2″-ternaphthalene.

| Property | Finding | Temperature |

| Phase Transition (Bulk) | Crystal-to-crystal transition | ~600 K nih.gov |

| Surface Reconstruction | Similar to bulk transition | ~550 K acs.orgnih.govresearchgate.net |

| Surface Stability ((001) surface) | Stable | Up to 400 K |

| Molecular Packing | Herringbone disposition | Maintained with defects acs.orgresearchgate.net |

Computational Design and Molecular Engineering Principles

Computational methods are not only for analysis but also for the proactive design of new molecules and materials with desired properties. This is particularly relevant for this compound systems, where their electronic and structural characteristics can be tuned for specific applications.

Prediction of Structure-Property Relationships

A key aspect of molecular engineering is understanding the relationship between a molecule's structure and its resulting properties. Computational studies can systematically explore how modifications to the this compound backbone, such as the addition of different functional groups, affect its electronic and optical characteristics.

For instance, in naphthalene-based materials, the introduction of donor-acceptor (D-A) configurations can significantly enhance their nonlinear optical (NLO) properties. nih.gov DFT calculations can predict how different acceptor groups will alter the HOMO-LUMO gap, charge distribution, and hyperpolarizability of the molecule. nih.gov Similarly, for naphthalene-based polymers, theoretical methodologies can predict their potential in organic solar cell applications by evaluating their geometries, FMO levels, and absorption spectra. researchgate.net These computational screening approaches allow researchers to identify promising candidates for synthesis and experimental validation, accelerating the discovery of new materials. findaphd.com

The table below illustrates how computational methods can be used to predict the properties of designed naphthalene-based molecules.

| Molecular System | Computational Method | Predicted Properties | Application |

| Naphthalene-based derivatives with D-A configuration | DFT (M06/6-311G(d,p)) | HOMO-LUMO gap, NLO properties, charge transfer nih.gov | Optoelectronics nih.gov |

| Naphthalene-based conjugated polymers | TD-DFT | Geometries, FMO levels, absorption spectra researchgate.net | Organic Solar Cells researchgate.net |

| Naphthalene-1,5-diamine-based chromophores | DFT/TD-DFT (MPW1PW91/6-311G(d,p)) | Photovoltaic properties, charge distribution rsc.org | Photovoltaic Devices rsc.org |

Computational Methods for Catalyst Design in this compound Synthesis

The synthesis of ternaphthalenes often relies on cross-coupling reactions, such as the Suzuki or Grignard reactions, which are catalyzed by transition metal complexes. rsc.org Computational chemistry plays a crucial role in understanding the mechanisms of these catalytic reactions and in designing more efficient catalysts.

DFT calculations can be used to explore the reaction pathways of cross-coupling reactions, identifying key intermediates and transition states. nih.gov This information is vital for understanding the factors that control the selectivity and efficiency of the reaction. For example, in the iron-catalyzed cross-coupling of haloalkanes with Grignard reagents, DFT studies have elucidated the FeI/FeII/FeIII mechanistic pathway. nih.gov

Furthermore, computational methods, including machine learning and genetic algorithms, are being developed to accelerate the discovery of new catalysts. chemrxiv.orgibm.comnih.govresearchgate.net These approaches can screen large libraries of potential ligands for transition metal catalysts and predict their performance based on calculated properties like binding energies. ibm.com This allows for a more rational and efficient approach to catalyst design, moving beyond trial-and-error experimentation. helsinki.fi Computational studies have also been instrumental in understanding the mechanism of nickel-catalyzed cross-coupling reactions, which are relevant for this compound synthesis. nih.govnih.govoaes.ccrsc.orgbeilstein-journals.org

The table below provides examples of how computational methods are applied to catalyst design for reactions relevant to this compound synthesis.

| Catalytic Reaction | Computational Approach | Key Insights |

| Iron-catalyzed Grignard cross-coupling | DFT | Elucidation of FeI/FeII/FeIII mechanism nih.gov |

| Suzuki cross-coupling | Genetic Algorithms, DFT | De novo design of novel ligands chemrxiv.org |

| Suzuki cross-coupling | Deep Learning (VAE) | Prediction of binding energies, generation of new catalyst candidates ibm.comnih.govresearchgate.net |

| Nickel-catalyzed cross-coupling | DFT, Electroanalytical studies | Mechanistic understanding of radical pathways and selectivity nih.govnih.govoaes.ccrsc.orgbeilstein-journals.org |

Development and Application of New Computational Methodologies

The study of this compound systems, which are part of the broader class of polycyclic aromatic hydrocarbons (PAHs), has benefited significantly from the advent of sophisticated computational methodologies. These approaches allow for the investigation of molecular properties and behaviors that can be difficult or costly to measure experimentally.

The nonlinear optical (NLO) properties of organic molecules, including PAHs like this compound, are of great interest for applications in optoelectronics and photonics. nih.govnih.gov Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the NLO response of these materials. nih.govsemanticscholar.org The NLO properties are governed by the molecular polarizability (α) and hyperpolarizability (β), which describe how the molecule's electron cloud responds to an external electric field. nih.gov

Theoretical studies on push-pull chromophores containing PAH substituents have shown that parameters such as band gaps, dipole moments, average polarizability, and first hyperpolarizability (β) can be effectively predicted using DFT methods like B3LYP with the 6-31++G(d,p) basis set. nih.gov For instance, research on O-doped PAHs has demonstrated that NLO properties, such as saturable absorption, increase with the addition of naphthalene units, indicating that larger conjugated systems like this compound are promising for NLO applications. researchgate.net One study on a meso-Ternaphthalene derivative with crown ethers highlighted its potential in molecular recognition, a property often linked to electronic characteristics relevant to NLO. kyoto-u.ac.jp

The surrounding medium (solvent) can have a profound impact on the NLO properties of molecules. semanticscholar.org Computational models, such as the polarizable continuum model (PCM), are used to simulate solvent effects. nih.gov Studies on PAHs like perylene (B46583) have shown that both structural and electronic properties, including the HOMO-LUMO energy gap and polarizability, are influenced by the polarity of the solvent. researchgate.net For example, the polarizability of perylene was found to increase with a decrease in solvent polarity, while the anisotropic polarizability increased with solvent polarity. researchgate.net These findings underscore the importance of considering the environment when designing this compound-based materials for specific NLO applications. DFT calculations on various PAHs have confirmed that properties like the first hyperpolarizability can be significantly altered by the presence of a solvent. semanticscholar.orgresearchgate.net

Table 1: Calculated NLO Properties of Selected PAH Derivatives Using DFT This table presents representative data from computational studies on various polycyclic aromatic hydrocarbons to illustrate the scope of theoretical predictions. The values are dependent on the specific functional and basis set used.

| Compound/System | Method/Basis Set | Dipole Moment (μ) [Debye] | Polarizability <α> [a.u.] | First Hyperpolarizability (β) [a.u.] | Source(s) |

|---|---|---|---|---|---|

| NO₂-tetracene-N(CH₃)₂ | CAM-B3LYP/cc-pVDZ | 12.16 | - | 29112 | mdpi.com |

| Perylene (Gas Phase) | B3LYP/6-311++G(d,p) | 0.00 | 288.58 | - | researchgate.net |

| Perylene (in Water) | B3LYP/6-311++G(d,p) | 0.00 | 294.01 | - | researchgate.net |

| Push-Pull Chromophore 1* | B3LYP/6-31++G(d,p) | 12.82 | 684.5 | 116,211 | nih.gov |

| Push-Pull Chromophore 2** | B3LYP/6-31++G(d,p) | 13.91 | 821.5 | 145,959 | nih.gov |

A groundbreaking development in computational chemistry is the application of deep learning models, particularly sequence-to-sequence (Seq2Seq) architectures, for the direct translation of spectroscopic data into molecular structures. chemrxiv.org This approach treats structure elucidation as a machine translation problem, where a spectrum (e.g., infrared or NMR) is one "language" and the molecular structure, often represented as a SMILES string, is another. chemrxiv.orgchemrxiv.org

These models typically employ an encoder-decoder framework, often built upon transformer neural networks. chemrxiv.orgarxiv.org The encoder processes the input sequence of spectral data (e.g., frequency-intensity pairs for IR or peak positions and multiplicities for NMR) into a condensed vector representation. chemrxiv.orgchemrxiv.org The decoder then uses this vector to generate the output sequence representing the molecule. chemrxiv.org This methodology has shown considerable success in identifying organic molecules from computed IR and NMR spectra. chemrxiv.orgchemrxiv.orgnih.gov For instance, a transformer model trained on synthetic NMR spectra achieved a top-1 accuracy of 67% in predicting molecular structures from combined ¹H and ¹³C data. chemrxiv.org

While this technology is rapidly advancing for general small organic molecules and has been applied in fields like proteomics for translating mass spectra into peptide sequences, its specific application to the structure elucidation of this compound systems has not been explicitly documented in the reviewed literature. arxiv.orgnih.gov However, the principles are directly applicable. Given a database of this compound isomers and their corresponding computed spectra, a Seq2Seq model could be trained to identify specific this compound structures from raw spectral inputs, potentially accelerating the characterization of complex reaction products or environmental samples.

Table 2: Overview of Seq2Seq Models for Spectrum-to-Structure Elucidation This table summarizes the architecture and performance of recently developed models for general chemical structure prediction, demonstrating the potential of this methodology.

| Model Task | Input Spectrum | Molecular Representation | Model Architecture | Reported Accuracy (Top-1) | Source(s) |

|---|---|---|---|---|---|

| IR-to-Structure | DFT-computed IR | SELFIES | RNN / Transformer | - | chemrxiv.org |

| NMR-to-Structure | Simulated ¹H & ¹³C NMR | SMILES | Transformer | 67.0% | chemrxiv.org |

| MS/MS-to-Peptide | Tandem Mass Spectra | Amino Acid Sequence | Transformer | - | arxiv.org |

| IR-to-Structure (up to 13 heavy atoms) | IR Spectra + Formula | SMILES | Transformer | - (78.5% Top-10) | nih.gov |

Studies on Medium Effects and Nonlinear Optical Properties

Quantum Mechanics for Large and Complex this compound Systems

Quantum mechanics (QM) provides the fundamental framework for understanding the electronic structure and properties of molecules. For large systems like this compound and its derivatives, Density Functional Theory (DFT) is the most widely used QM method due to its favorable balance of computational cost and accuracy. nih.govcam.ac.uk Various functionals, such as B3LYP, M06-2X, and CAM-B3LYP, are employed in combination with basis sets like 6-31G(d) or 6-311++G(d,p) to optimize molecular geometries, predict reaction energies, and calculate electronic properties. nih.govnih.govrsc.org

Computational studies on large PAHs are crucial for understanding their formation, reactivity, and spectral properties. cam.ac.ukrsc.orgarxiv.org For example, DFT calculations at the B3PW91/6-31+G* level have been used to investigate the reaction mechanism of the cyclodehydrogenation of this compound to terrylene, a larger, fully conjugated PAH. rsc.org Such calculations can elucidate the energetics of intermediates, including the formation of radical cations, providing insight into whether a reaction proceeds via an oxidative aromatic coupling or an arenium cation pathway. rsc.org

For very large systems, even standard DFT can be computationally demanding. To address this, new approaches are being developed. Machine learning-based molecular dynamics (MLMD) is an emerging technique that can efficiently compute properties like anharmonic IR spectra for thousands of large PAHs by learning from a smaller set of high-accuracy QM calculations. arxiv.org Furthermore, QM methods are used to study the properties of functionalized ternaphthalenes; for instance, studies on thiol-functionalized this compound (TERNAP) have been conducted to understand its role in spin-selective electron transport. researchgate.net

Table 3: Quantum Mechanical Methods Applied to the Study of PAHs This table lists common computational methods and their applications in the study of large aromatic systems like this compound.

| Method | Typical Functionals | Typical Basis Sets | Application Examples for PAHs | Source(s) |

|---|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP, PBE, M06-2X, CAM-B3LYP | 6-31G(d), 6-311++G(d,p), cc-pVDZ | Geometry optimization, reaction mechanisms, NLO properties, reactive site prediction. | mdpi.comnih.govcam.ac.ukrsc.org |

| Time-Dependent DFT (TD-DFT) | CAM-B3LYP, B3LYP | 6-311++G(d,p) | Calculation of electronic excited states, simulation of UV-Vis absorption spectra. | nih.gov |

| Møller-Plesset Perturbation Theory (MP2) | - | cc-pVDZ | Benchmark calculations for NLO properties. | mdpi.com |

| Machine Learning Molecular Dynamics (MLMD) | Based on DFT or higher-level QM | - | High-throughput calculation of anharmonic IR spectra, temperature effects. | arxiv.org |

Computational Probes for Reactivity and Electron Transfer Processes

Computational methods serve as powerful probes to predict the reactivity of molecules and to elucidate the mechanisms of electron transfer (ET) processes. For PAHs like this compound, identifying the most reactive sites for electrophilic, nucleophilic, or radical attack is crucial for understanding their environmental fate and for designing synthetic pathways. nih.govresearchgate.net

Several computational indices derived from QM calculations are used to probe reactivity. These include:

Condensed Fukui Functions (CFF): Used to predict the sites for electrophilic, nucleophilic, and radical reactions, CFF has shown excellent performance in correctly identifying the mono-nitro products for numerous PAHs. researchgate.netnih.gov

Average Local Ionization Energy (ALIE): The ALIE on the molecular surface indicates sites susceptible to electrophilic attack. Lower ALIE values correspond to more reactive sites. This approach has been highly accurate in predicting transformation products for a wide range of PAHs. nih.govacs.org

Thermodynamic Stability of Intermediates: Calculating the relative energies of possible reaction intermediates (e.g., radical adducts) can predict the most likely reaction pathway. nih.govacs.org

Atomic Charges: While simpler, Mulliken or Natural Bond Order (NBO) charges can provide a first approximation of reactive sites. nih.gov

These computational probes have been successfully applied to predict the transformation products of PAHs upon reaction with atmospheric oxidants. nih.govacs.org

In the context of this compound specifically, DFT calculations have been employed to probe the mechanism of its cyclodehydrogenation reaction, focusing on the feasibility of forming a radical cation intermediate, which is a hallmark of an ET-initiated process. rsc.org Furthermore, computational studies have been instrumental in understanding ET through chiral this compound (TERNAP) derivatives. researchgate.net These studies investigate the chiral-induced spin selectivity (CISS) effect, where the chiral structure of the molecule filters electron spins during the transport process, a phenomenon with significant implications for spintronics. researchgate.netresearchgate.net

Table 4: Comparison of Computational Probes for Predicting PAH Reactivity This table summarizes the findings of a comparative study on the accuracy of different theoretical approaches in predicting the reactive sites of 15 common PAHs.

| Computational Probe/Approach | Basis of Prediction | General Accuracy | Source(s) |

|---|---|---|---|

| Clar's π-Sextet Theory | Identifies least stable aromatic rings | Good for predicting reactive rings, but not specific atoms. | nih.govacs.org |

| OH-Adduct Thermodynamic Stability | Gibbs free energy of radical adduct formation | High accuracy, comparable to ALIE. | nih.govacs.org |

| Partial Atomic Charges (NBO, ChelpG) | Distribution of electron density | Lower accuracy compared to ALIE or thermodynamics. | nih.gov |

| Average Local Ionization Energy (ALIE) | Energy to remove an electron from a specific point | High accuracy for predicting specific reactive carbon atoms. | nih.govacs.org |

| Condensed Fukui Function (CFF) | Change in electron density upon electron addition/removal | High accuracy, considered optimum in some studies for predicting nitration sites. | researchgate.netnih.gov |

Supramolecular Chemistry and Self Assembly of Ternaphthalene

Host-Guest Recognition and Receptor Design with Ternaphthalene Architectures

The rigid and well-defined structure of the this compound backbone makes it an excellent scaffold for the design of synthetic receptors in host-guest chemistry. beilstein-journals.orguclouvain.be This area of chemistry mimics biological recognition processes, where a host molecule selectively binds a specific guest molecule. mdpi.com A notable example involves a ditopic receptor constructed with a meso-ternaphthalene backbone and two crown ether rings. beilstein-journals.orgcapes.gov.br This design creates a specific binding cavity capable of recognizing and selectively complexing α,ω-diamines of a particular length. capes.gov.brrsc.org

Research has demonstrated that this this compound-based receptor can selectively bind and transport the dipicrate salts of 1,9-diaminononane (B1582714) and 1,10-diaminodecane (B146516) from an aqueous phase into an organic phase (chloroform). capes.gov.br The selectivity is based on the length of the diamine guest, highlighting the receptor's ability to "measure" the guest molecule. rsc.org This molecular recognition is a key-lock mechanism, where the steric and molecular complementarity between the host and guest, along with electrostatic interactions, governs the binding process. beilstein-journals.org The pre-organized structure of the this compound host minimizes the entropic penalty of binding, leading to efficient complexation. beilstein-journals.org

Table 1: Host-Guest System with this compound-Based Receptor

| Host Component | Guest Molecule | Interaction Type | Application | Source |

|---|

Directed Self-Assembly Processes of this compound Units

The self-assembly of this compound molecules into ordered structures is driven by a combination of intermolecular forces. The process can be precisely directed, for instance, through physical vapor deposition onto a substrate, leading to the formation of highly ordered thin films. researchgate.net The resulting structures and their properties are highly dependent on the assembly conditions.

The thin-film growth of 2,2′:6′,2″-ternaphthalene (NNN) provides a clear example of directed self-assembly leading to distinct layered structures. researchgate.net When deposited on a substrate at room temperature, the asymmetric shape of the NNN molecule initially promotes the formation of a bilayer crystal structure. researchgate.net This structure, which is the thermodynamically stable bulk phase, is characterized by a layered herringbone arrangement. researchgate.net

Interestingly, as the film thickness increases beyond a single double layer, a structural transition occurs, leading to the formation of a new, metastable polymorph. researchgate.net This new phase is a single-layer (monolayer) structure. researchgate.net The formation of this metastable phase on top of the more stable bulk phase is an unusual case of surface crystallization, attributed to the cross-nucleation of one polymorph by another. researchgate.net The ability to create both monolayer and bilayer structures from the same molecule is significant for developing organic-based optoelectronic devices where molecular orientation is critical. researchgate.net

Table 2: Polymorphs of 2,2′:6′,2″-Ternaphthalene (NNN) in Thin Films

| Phase | Structural Characteristic | Formation Condition | Stability | Source |

|---|---|---|---|---|

| Bulk Phase | Bilayer (Double Layer) | Initial stage of thin film growth | Thermodynamically stable | researchgate.net |

Solvent conditions play a crucial role in the self-assembly of π-conjugated molecules, including naphthalene (B1677914) derivatives. frontiersin.org By varying the solvent polarity, it is possible to control the hierarchical assembly process and thus the final morphology of the resulting nanostructures. frontiersin.orgnih.gov For example, studies on peptide-conjugated systems have shown that changing the solvent mixture (e.g., from THF/hexane to THF/water) can induce the formation of different structures, such as fibers, vesicles, or sheets, from the same molecule. frontiersin.org

In the context of naphthalene-based amphiphiles, such as naphthalene diimides (NDIs), the solvent composition directly influences the balance of intermolecular forces—including hydrogen bonding, π-π stacking, and hydrophobic interactions—that govern the assembly process. nih.gov For instance, increasing the water content in a DMSO solution of an NDI amphiphile can trigger a morphological transformation from fibrous structures to spherical nanoparticles. rsc.org This transformation is often accompanied by changes in optical properties, such as aggregation-induced emission (AIE). nih.govrsc.org While specific studies on solvent-induced assembly of this compound are not detailed, these findings on related naphthalene systems strongly suggest that solvent engineering is a powerful strategy for controlling the morphology and function of this compound-based supramolecular materials. frontiersin.orgnih.gov

Formation of Monolayer and Bilayer Structures

Hierarchical Supramolecular Assembly Driven by Non-Covalent Interactions

Hierarchical self-assembly is a process where molecules first form primary nanostructures through non-covalent interactions, and these structures then act as building blocks for more complex, higher-order architectures. nih.govfrontiersin.org This bottom-up approach is essential for creating sophisticated functional materials. frontiersin.org this compound's rigid shape and potential for strong intermolecular interactions make it suitable for constructing such hierarchical systems. A key example is the epitaxial overgrowth of 2,2′:6′,2″-ternaphthalene (NNN) on a template of p-hexaphenyl (p-6P) crystallites. In this process, the pre-ordered p-6P layer acts as a template, directing the NNN molecules to align in a highly ordered fashion, resulting in crystallites with significant optical anisotropy.

The extensive aromatic surfaces of this compound make π-π stacking a dominant force in its self-assembly. researchgate.netuva.es These interactions, which arise from the electrostatic and dispersion forces between π-orbitals of adjacent aromatic rings, are crucial for the stability of the assembled structures. uva.esnih.gov In thin films of NNN, molecules adopt a herringbone packing arrangement, a classic motif that optimizes π-π stacking and van der Waals interactions between adjacent molecules. researchgate.net